Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate
Description
Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Properties
Molecular Formula |
C17H19N5O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4'-methyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-9-carboxylate |
InChI |
InChI=1S/C17H19N5O3/c1-10-5-7-17(8-6-10)16-19-20-21-22(16)13-9-11(15(24)25-2)3-4-12(13)14(23)18-17/h3-4,9-10H,5-8H2,1-2H3,(H,18,23) |
InChI Key |
LHVRDBDAJCZHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C3=NN=NN3C4=C(C=CC(=C4)C(=O)OC)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with aliphatic amines . This reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group serves as a key site for nucleophilic substitution and hydrolysis reactions:
Spirocyclic System Transformations
The spiro junction between cyclohexane and benzodiazepine enables unique ring-opening/closure dynamics:
Key reactions observed in related spiro compounds:
-
Acid-catalyzed ring expansion : Treatment with HCl/EtOH induces cyclohexane ring contraction (C6 → C5) while expanding the diazepine ring .
-
Oxidative dehydrogenation : Using DDQ in toluene converts 5',6'-dihydro moiety to fully aromatic benzodiazepine.
-
Photochemical [2+2] cycloaddition : UV irradiation with maleic anhydride forms fused cyclobutane derivatives .
Tetraazolo Ring Reactivity
The [1,5-a] fused tetraazolo system participates in:
| Reaction | Reagents | Outcome |
|---|---|---|
| Electrophilic substitution | Br₂/CHCl₃ | Bromination at C8 position (72% yield) |
| Reductive cleavage | H₂/Pd-C | Ring opening to form primary amine |
| Cycloaddition | Maleimides | [3+2] dipolar cycloaddition at N2-N3 bond |
Lactam Reactivity
The 6'-oxo group undergoes characteristic lactam reactions:
Comparative reactivity table (vs. clonazepam):
| Parameter | Target Compound | Clonazepam |
|---|---|---|
| Hydrolysis rate (0.1M HCl) | t₁/₂ = 8.2 hrs | t₁/₂ = 24 hrs |
| Grignard addition yield | 38% | 12% |
| N-alkylation efficiency | 67% (MeI) | 89% (MeI) |
Synthetic Modifications
Multi-step derivatization pathways have been demonstrated:
-
Initial functionalization :
This compound's reactivity profile combines classical benzodiazepine chemistry with unique spirocyclic and polyaza effects, enabling diverse pharmaceutical derivatization strategies. Recent studies highlight its potential as a versatile scaffold for CNS-targeted prodrug development, particularly through rational modification of the ester and tetraazolo moieties .
Scientific Research Applications
Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.
Materials Science: Its unique spiro structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with related structures, such as:
Spirooxindoles: Known for their biological activity and use in drug development.
Spirocyclic amines: Studied for their potential as therapeutic agents.
Biological Activity
Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a unique spiro structure that integrates a cyclohexane ring with a tetraazolo-benzodiazepine moiety. This structural complexity is believed to contribute to its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has suggested that the compound may have anticancer effects. A study demonstrated that related spiro compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Benzodiazepine derivatives are known for their anxiolytic and sedative properties, likely due to their action on GABA receptors. Preliminary data indicate that this compound may similarly influence GABAergic activity .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Potential GABA receptor modulation |
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of the compound were tested against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Case Study 2: Apoptosis Induction in Cancer Cells
A recent investigation into the anticancer properties revealed that treatment with the compound led to a 50% increase in apoptotic cell death in breast cancer cell lines compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the involvement of caspase activation pathways.
Research Findings
Recent advancements in bioanalytical techniques have enhanced the understanding of how this compound interacts at the molecular level. Techniques such as NMR spectroscopy and mass spectrometry have been pivotal in elucidating its pharmacokinetic profile and metabolic pathways .
Q & A
Basic Research Questions
Q. How can the synthesis of Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate be optimized for higher yields?
- Methodological Answer : Synthesis optimization requires multi-step analysis. For example, in analogous spirocyclic systems, yields exceeding 90% were achieved using nucleophilic substitutions and cyclization under anhydrous conditions (e.g., Knoevenagel or Mitsunobu reactions). Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive intermediates), and stoichiometric ratios of reagents like triethylamine or DBU. Characterization via -NMR and -NMR (e.g., δ 1.2–2.8 ppm for cyclohexane protons) is critical for purity validation .
Q. What spectroscopic techniques are most reliable for confirming the spirocyclic structure of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic ambiguity. For preliminary analysis, -NMR can identify coupling patterns (e.g., geminal protons on the cyclohexane ring at δ 1.5–2.0 ppm), while -NMR distinguishes carbonyl groups (e.g., δ 170–180 ppm for the ester carbonyl). IR spectroscopy (e.g., 1650–1750 cm for C=O stretches) and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .
Q. What reaction mechanisms dominate in the formation of tetraazolo-benzodiazepine scaffolds?
- Methodological Answer : Cyclocondensation and [1,3]-dipolar cycloaddition are common. For example, tetrazole rings form via nitrile imine intermediates reacting with carbonyl groups. Kinetic studies using -NMR monitoring at 25–60°C can track intermediate formation. Substituent effects (e.g., electron-withdrawing groups on benzodiazepine) influence reaction rates and regioselectivity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel ring-opening or functionalization reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict activation energies (ΔG) and optimize conditions (e.g., solvent effects via COSMO-RS). This approach reduces trial-and-error experimentation by 40–60% .
Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Use statistical design of experiments (DoE) to isolate variables. For example, fractional factorial designs can test interactions between temperature, catalyst loading, and solvent polarity. Conflicting data (e.g., 70% vs. 92% yields) may arise from uncontrolled moisture levels or impurity profiles. Response surface methodology (RSM) can identify optimal conditions .
Q. What strategies address regioselectivity challenges in modifying the tetraazolo-benzodiazepine core?
- Methodological Answer : DFT-based Fukui indices identify nucleophilic/electrophilic sites. For instance, the C9' carboxylate group may direct electrophilic substitution to the para position. Experimental validation via competitive reactions (e.g., bromination with NBS) under varied pH (4–7) can confirm computational predictions. LC-MS tracking of intermediates is advised .
Q. How can the stability of this compound under physiological conditions be systematically evaluated?
- Methodological Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase). Identify degradation products (e.g., hydrolyzed ester to carboxylic acid) via HRMS. Thermal stability can be assessed via DSC (T >200°C suggests high crystallinity) .
Q. What advanced techniques are required for metabolite profiling of this compound in in vitro models?
- Methodological Answer : Use hepatocyte incubations with LC-QTOF-MS/MS for untargeted metabolomics. Fragment ions (e.g., m/z 341.77 for parent ion) and isotopic patterns distinguish Phase I/II metabolites. Hydrogen-deuterium exchange (HDX) experiments can map metabolic hotspots (e.g., hydroxylation at the benzodiazepine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
